molecular formula C22H30ClN3O5S B2655637 6-Methyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216824-77-9

6-Methyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2655637
CAS No.: 1216824-77-9
M. Wt: 484.01
InChI Key: VNTXXFSSPPPLCJ-UHFFFAOYSA-N
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Description

6-Methyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thienopyridine core with a triethoxybenzamido group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Thienopyridine Core: The initial step involves the construction of the thienopyridine core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Triethoxybenzamido Group: The triethoxybenzamido group is introduced via an amide coupling reaction. This step often requires the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the amide coupling reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thienopyridine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl groups in the amide moiety. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The aromatic ring in the triethoxybenzamido group can undergo electrophilic substitution reactions. Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used to introduce substituents at specific positions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Br₂ in acetic acid or HNO₃ in sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is of interest due to its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound’s structural features suggest potential pharmacological activities. It could be investigated for its efficacy as a therapeutic agent in treating various diseases, particularly those involving enzyme inhibition or receptor modulation.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s amide and aromatic groups allow it to form hydrogen bonds and hydrophobic interactions, facilitating its binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
  • 6-Methyl-2-(3,4,5-triethoxyphenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, 6-Methyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is unique due to the presence of the triethoxybenzamido group, which may confer distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and binding affinity, making it a valuable subject for further research.

Properties

IUPAC Name

6-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S.ClH/c1-5-28-15-10-13(11-16(29-6-2)19(15)30-7-3)21(27)24-22-18(20(23)26)14-8-9-25(4)12-17(14)31-22;/h10-11H,5-9,12H2,1-4H3,(H2,23,26)(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTXXFSSPPPLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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